3-(4-Bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-13-3-2-4-15(11-13)20-22-18(26-25-20)12-27-19-10-9-17(23-24-19)14-5-7-16(21)8-6-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCCGFJWCGBULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine is a member of the pyridazine family that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 416 Da. The structure includes a bromophenyl group, a methylphenyl oxadiazole moiety, and a pyridazine core, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in the same class have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : These compounds also display strong antibiofilm activity, which is critical in treating chronic infections caused by biofilm-forming bacteria .
Anticancer Activity
The anticancer potential of pyridazine derivatives has been explored extensively:
- Cell Proliferation Inhibition : Research indicates that derivatives can inhibit cancer cell proliferation effectively. For example, thiazolidinone derivatives have shown promising results as anticancer agents due to their ability to target multiple pathways involved in tumor growth .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Data Table: Biological Activity Overview
| Activity Type | Compound Class | MIC Range (μg/mL) | IC50 (μM) |
|---|---|---|---|
| Antimicrobial | Thiazolidinone Derivatives | 0.22 - 0.25 | N/A |
| Anticancer | Pyridazine Derivatives | N/A | 12.27 - 31.64 |
| Biofilm Inhibition | Various Oxadiazole Derivatives | N/A | N/A |
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 1,2,4-oxadiazole and pyridazine moieties in this compound?
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For example, thiophene-2-carboxylic acid can react with 2-(4-bromophenyl)acetohydrazide under phosphoryl chloride (POCl₃) catalysis to form oxadiazole intermediates . The pyridazine-thioether linkage is often established via nucleophilic substitution, where a thiol group displaces a leaving group (e.g., halide) on the pyridazine ring. Key challenges include controlling regioselectivity and minimizing side reactions, such as over-oxidation of thioethers. Purity is typically verified via HPLC (≥95%) and structural confirmation via H/C NMR .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate (a structurally analogous compound) was resolved using SHELX-2018/3 for refinement, with hydrogen atoms placed geometrically and non-hydrogen atoms refined anisotropically . Key metrics include R-factors (<0.05), and intermolecular interactions (e.g., π-halogen or hydrogen bonds) are analyzed using Mercury or Olex2.
Q. What spectroscopic techniques are essential for characterizing intermediates and the final compound?
- NMR : H/C NMR for verifying substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .
- FTIR : Confirmation of functional groups (e.g., C=N stretch at 1600–1650 cm for oxadiazoles) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] for CHBrNOS: calculated 463.02, observed 463.01) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For bromophenyl-oxadiazole hybrids, electron-withdrawing groups (e.g., Br) reduce HOMO energies, enhancing stability against oxidative degradation. Solvation effects (e.g., in DMSO) are modeled using PCM (Polarizable Continuum Model). Validation against experimental UV-Vis spectra (e.g., λ ~270 nm) is critical .
Q. What experimental designs are suitable for evaluating biological activity, such as antimicrobial or anticancer effects?
- In vitro assays :
- MIC (Minimum Inhibitory Concentration) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Control groups : Compare with standard drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity).
- Statistical analysis : ANOVA with post-hoc Tukey tests (p<0.05) .
Q. How can environmental fate studies be structured to assess ecological risks?
- Degradation pathways : Hydrolysis (pH 5–9), photolysis (UV-A/B), and biodegradation (OECD 301F) in simulated freshwater.
- Bioaccumulation : LogP (octanol-water partition coefficient) calculated via shake-flask method; values >3 indicate high bioaccumulation potential.
- Toxicity : Daphnia magna acute toxicity (EC) and algal growth inhibition (OECD 201) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in bioactivity data between synthetic batches?
- Purity checks : Re-analyze via HPLC to rule out impurities (>98% purity required for reliable bioassays).
- Steric effects : Minor structural variations (e.g., substituent position on the oxadiazole ring) can drastically alter binding affinity. Re-examine NMR/X-ray data for conformational isomers .
- Assay conditions : Standardize protocols (e.g., incubation time, solvent DMSO concentration ≤1%) to minimize variability .
Methodological Best Practices
Q. What strategies optimize yield in multi-step syntheses?
- Stepwise monitoring : Use TLC (silica gel, ethyl acetate/hexane) after each reaction step.
- Catalyst selection : POCl₃ for oxadiazole cyclization (yield ~70–80%) vs. polyphosphoric acid (yield ~50–60%) .
- Workup : Liquid-liquid extraction (chloroform/water) to remove polar byproducts.
Q. How are synthetic intermediates stabilized against degradation?
- Storage : Under inert gas (N) at –20°C for thioether-containing compounds.
- Light-sensitive groups : Use amber glassware for bromophenyl derivatives to prevent photodebromination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
